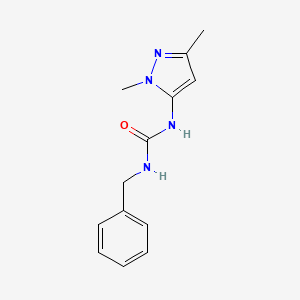

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea

Description

1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is a urea derivative featuring a benzyl group and a 1,3-dimethylpyrazole moiety. Urea-based compounds are widely studied due to their versatile hydrogen-bonding capabilities, which make them valuable in medicinal chemistry for targeting enzymes and receptors.

Properties

IUPAC Name |

1-benzyl-3-(2,5-dimethylpyrazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-8-12(17(2)16-10)15-13(18)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEHPFSZACLALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea typically involves the reaction of benzyl isocyanate with 1,3-dimethyl-1H-pyrazol-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted urea derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

Biological Applications

The biological activities of 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea stem from its ability to interact with various biological targets:

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies suggest that modifications to the structure can enhance efficacy against different cancer types .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by modulating inflammatory pathways. It may inhibit cyclooxygenase enzymes or other inflammatory mediators, making it a candidate for treating conditions like arthritis .

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes such as xanthine oxidoreductase. This inhibition can be beneficial in managing conditions like gout or hyperuricemia .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis. |

| Study C | Enzyme Inhibition | Confirmed potent inhibition of xanthine oxidoreductase with IC50 values in the nanomolar range. |

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. According to safety data sheets:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Key Analogs :

1-Benzyl-3-(1,2-oxazol-5-yl)urea (MSU-41462): Replaces the pyrazole ring with an oxazole, altering electronic properties. NMR and HRMS data confirm its purity and stability .

1-Benzyl-3-(4-(4-bromophenyl)-5-methylthiazol-2-yl)urea (3d) : Incorporates a thiazole ring with a bromophenyl substituent. The sulfur atom in thiazole may enhance lipophilicity and metabolic stability. Reported yield: 41% .

Vicinal Diaryl-Substituted Isoxazole Derivatives (e.g., Compound 40) : Combines pyrazole and isoxazole rings. The diaryl substitution pattern may improve binding to hydrophobic enzyme pockets .

Electronic Comparisons :

- Pyrazole vs. Oxazole/Thiazole: Pyrazole’s aromatic nitrogen atoms contribute to stronger hydrogen bonding compared to oxazole. Thiazole’s sulfur atom introduces polarizability, affecting π-π stacking interactions .

- HOMO-LUMO Gaps: Quantum chemical studies on thiourea analogs (e.g., 1-benzyl-3-(2-furoyl)thiourea) suggest that electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .

Physicochemical Properties

- The target compound’s moderate molecular weight (260.30) suggests better bioavailability compared to bulkier analogs like Compound 40 .

Biological Activity

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its structure includes a benzyl group attached to the nitrogen atom of the urea moiety and a 1,3-dimethyl-1H-pyrazol-5-yl group attached to the carbonyl carbon. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 1,3-dimethyl-1H-pyrazol-5-amine. The reaction is generally performed in solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The product can be isolated through filtration or extraction followed by purification methods like recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related pyrazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). Specifically, certain analogs demonstrated submicromolar antiproliferative activity and were found to reduce mTORC1 activity while increasing autophagy at basal levels. These findings suggest that such compounds may serve as effective autophagy modulators with potential therapeutic applications in cancer treatment .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or modulate signaling pathways through receptor interactions. This dual mechanism can contribute to its biological efficacy in various applications.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of pyrazole derivatives. Some compounds within this class have been evaluated against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The results indicate that these compounds possess significant antimicrobial activity, which could be leveraged for developing new therapeutic agents against resistant infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 1-benzyl-3-(1H-pyrazol-5-yl)urea | Moderate | Low | Enzyme inhibition |

| 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)urea | High | Moderate | mTORC1 inhibition and autophagy modulation |

| This compound | High | High | Dual mechanism involving enzyme/receptor interaction |

This table illustrates that while many pyrazole derivatives exhibit varying degrees of biological activity, this compound stands out due to its significant anticancer properties and its ability to modulate autophagy.

Case Study 1: Antiproliferative Effects in Cancer Models

In a study assessing the effects of various pyrazole derivatives on cancer cell lines, compound 23 exhibited an EC50 value of 10 μM against MIA PaCa-2 cells. This compound not only inhibited cell proliferation but also disrupted autophagic flux under starvation conditions, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives revealed that certain compounds demonstrated potent activity against resistant strains like Mycobacterium tuberculosis. These findings suggest that modifications in the pyrazole structure can enhance antimicrobial properties, making them promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea, and how are reaction conditions optimized?

- Answer : The synthesis typically involves coupling a benzylamine derivative with a functionalized pyrazole precursor. A common method utilizes carbodiimide-based coupling agents (e.g., DCC or EDC) to form the urea linkage under anhydrous conditions . Critical parameters include:

- Solvent choice : Toluene or chloroform for reflux reactions to enhance solubility and minimize side products .

- Temperature control : Maintain 80–100°C during coupling to ensure reactivity without decomposition .

- Purification : Recrystallization from ethanol-acetic acid mixtures (2:1 ratio) improves purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Answer :

- NMR spectroscopy : H and C NMR confirm the urea linkage and substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .

- IR spectroscopy : Urea carbonyl stretching at ~1650–1700 cm .

- X-ray crystallography : Resolves steric effects of the benzyl and pyrazole groups on molecular conformation .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction yield and purity?

- Answer : A 2 factorial design evaluates variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:pyrazole ratio). Response surface methodology (RSM) identifies optimal conditions while minimizing trial-and-error approaches . For example:

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 80°C | 120°C | 100°C |

| Solvent | Toluene | DMF | Toluene |

| Stoichiometry | 1:1 | 1:1.2 | 1:1.1 |

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability)?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or compound stability. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Structural analogs : Compare activity of derivatives (e.g., replacing benzyl with phenethyl) to isolate functional group contributions .

Q. What computational strategies predict binding interactions with biological targets?

- Answer :

- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) evaluates charge distribution and hydrogen-bonding potential of the urea moiety .

- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Answer : Systematically modify substituents and evaluate pharmacological effects:

- Pyrazole ring : Replace 1,3-dimethyl groups with bulkier tert-butyl or electron-withdrawing substituents to probe steric/electronic effects .

- Benzyl group : Introduce para-substituents (e.g., -OCH, -F) to enhance metabolic stability or target affinity .

- Urea linker : Test thiourea or amide analogs to assess hydrogen-bonding requirements .

Methodological Notes

- Synthesis optimization : Use ICReDD’s computational-experimental feedback loop to accelerate reaction discovery .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm connectivity .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.